4-[(Methylsulfamoyl)methyl]benzoic acid
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Overview
Description
4-[(Methylsulfamoyl)methyl]benzoic acid is a chemical compound with the molecular formula C8H9NO4S. It is characterized by a benzene ring substituted with a methylsulfamoyl group and a carboxylic acid group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Methylsulfamoyl)methyl]benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-methylbenzoic acid as the starting material.
Sulfonation: The 4-methylbenzoic acid undergoes sulfonation to introduce the sulfamoyl group. This is achieved by reacting the starting material with chlorosulfonic acid (ClSO3H) in the presence of a suitable solvent, such as dichloromethane (CH2Cl2).
Amination: The resulting 4-methylbenzene-sulfonic acid is then subjected to amination using methylamine (CH3NH2) to form the methylsulfamoyl group.
Final Step: The final step involves the conversion of the sulfonic acid group to the carboxylic acid group, which can be achieved through various methods, including oxidation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-[(Methylsulfamoyl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters and amides.
Reduction: The sulfamoyl group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Electrophilic substitution reactions typically require strong acids, such as sulfuric acid (H2SO4) and halogenating agents like bromine (Br2).
Major Products Formed:
Oxidation: Esters, amides, and other carboxylic acid derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Nitrobenzene, halobenzenes, and other substituted benzene derivatives.
Scientific Research Applications
4-[(Methylsulfamoyl)methyl]benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-[(Methylsulfamoyl)methyl]benzoic acid exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would vary based on the context in which the compound is used.
Comparison with Similar Compounds
4-[(Methylsulfamoyl)methyl]benzoic acid can be compared with other similar compounds, such as:
4-Methylbenzoic acid: Lacks the sulfamoyl group.
4-Methylsulfamoylbenzoic acid: Similar structure but without the additional methyl group.
4-[(Methylsulfamoyl)phenyl]boronic acid: Contains a boronic acid group instead of a carboxylic acid group.
Properties
IUPAC Name |
4-(methylsulfamoylmethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-10-15(13,14)6-7-2-4-8(5-3-7)9(11)12/h2-5,10H,6H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVRXIKRIMCOMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC=C(C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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